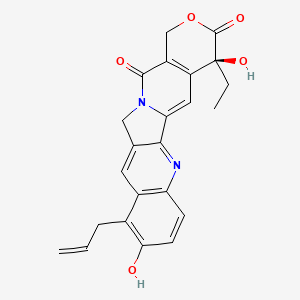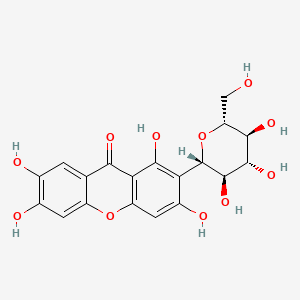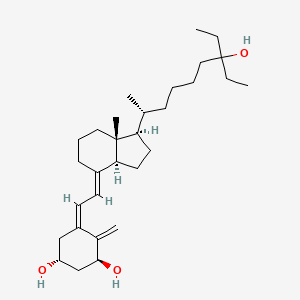
1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB 966 is a bio-active chemical.
Scientific Research Applications
Selective Analogs for Specific Functions
1alpha,25-dihydroxyvitamin D3 analogs, including those with modifications such as 26,27-dimethyl groups, show selective activity in vivo. These compounds act preferentially on different target organs, like intestine, bone, and parathyroid glands, and represent valuable research tools for studying specific functions of Vitamin D hormone (DeLuca, Plum, & Clagett-Dame, 2007).
Antiproliferative and Differentiation-Inducing Effects
The analog EB 1089, characterized by altered side chains with 26,27-dimethyl groups, has shown potent antiproliferative and differentiation-inducing effects on various cell types, including cancer cells. This suggests potential clinical applications in treating diseases like cancer and metabolic bone diseases (Hansen & Mäenpää, 1997).
Non-Physiological Hydroxylation
Studies have indicated that 26-hydroxylation of 1alpha,25-dihydroxyvitamin D3 does not occur under physiological conditions, contributing to the understanding of Vitamin D metabolism and its analogs (Endres & DeLuca, 2001).
Prevention of Bone Mineral Loss
Certain analogs related to 1alpha,25-dihydroxyvitamin D3, such as 26,27-dimethyl ED-71, have demonstrated significant effects in preventing bone mineral loss in models like ovariectomized rats, suggesting their potential in treating bone-related disorders (Ono et al., 1998).
Physiological Metabolite in Human Keratinocytes
Studies have identified 1alpha,25-dihydroxy-3-epi-vitamin D3 as a major natural metabolite of 1alpha,25-dihydroxyvitamin D3 in human keratinocytes. This metabolite and its further metabolization play an important role in understanding the hormone's function in skin cells (Astecker et al., 2000).
Vitamin D Receptor Agonists
The biological reactions of 1alpha,25-dihydroxyvitamin D3, such as differentiation induction and immunomodulatory effects, are mediated by the Vitamin D receptor (VDR). This has led to the development of new vitamin D derivatives with a focus on weaker calcemic effects and wider therapeutic applications (Takahashi & Morikawa, 2006).
properties
CAS RN |
128312-71-0 |
|---|---|
Product Name |
1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol |
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-ethyl-7-hydroxynonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H50O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h13-14,21,25-28,31-33H,4,6-12,15-20H2,1-3,5H3/b23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 |
InChI Key |
DFOWDEBIOXYKFC-UTYBNXLZSA-N |
Isomeric SMILES |
CCC(CC)(CCCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
SMILES |
CCC(CC)(CCCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Canonical SMILES |
CCC(CC)(CCCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CB 966 CB-966 CB966 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



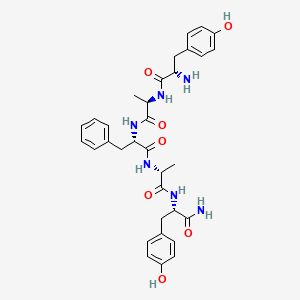
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)
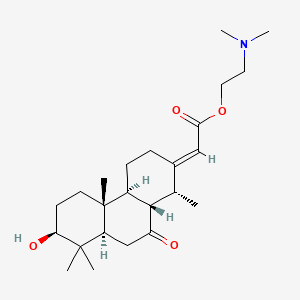
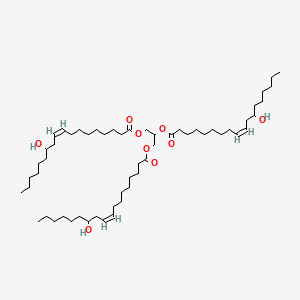


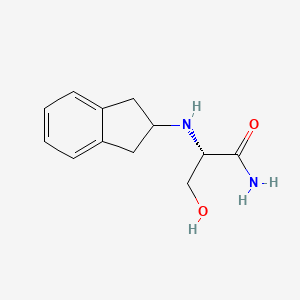


![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)
